Vermistatin

Vector Control Mosquitocide Larvicidal Activity

Vermistatin is the preferred lead compound for mosquitocide development, demonstrating 3-fold higher larvicidal toxicity (LC50 = 28.13 mg/L) than dihydrovermistatin. Its defined cytotoxicity (IC50 32.88 µg/mL KB cells) and antiviral activity (effective at 1 µM in CCoV models) make it essential for structure-activity studies. Choose vermistatin for reproducible, mechanism-based vector control and antiviral research.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 72669-21-7
Cat. No. B192645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVermistatin
CAS72669-21-7
Synonyms5-(4,6-dimethoxyphthalidyl)-2-propenyl-4H-pyran-4-one
vermistatin
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=O)C(=CO1)C2C3=C(C=C(C=C3OC)OC)C(=O)O2
InChIInChI=1S/C18H16O6/c1-4-5-10-7-14(19)13(9-23-10)17-16-12(18(20)24-17)6-11(21-2)8-15(16)22-3/h4-9,17H,1-3H3/b5-4+/t17-/m0/s1
InChIKeyYORFGPDHNOBVBM-BDUNBXCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vermistatin (CAS 72669-21-7): A Fungal Polyketide Metabolite with Defined In Vitro Bioactivity


Vermistatin is a funicone-like fungal secondary metabolite, initially isolated from *Penicillium vermiculatum* and subsequently identified in other genera, including *Guignardia* and *Talaromyces* [1]. It is a polyketide-derived benzofuranone compound with a defined molecular formula of C₁₈H₁₆O₆ and a molar mass of 328.32 g/mol [2]. Vermistatin has been shown to possess cytotoxic, antifungal, and larvicidal activities in various in vitro and in vivo models, distinguishing it as a molecule of interest for research in vector control and antiviral discovery [3].

Why Vermistatin Cannot Be Interchanged with Common Funicone-like Analogs


Within the class of funicone-like compounds, vermistatin exhibits distinct biological activities and potency compared to its close structural analogs. Substituting vermistatin with a compound like dihydrovermistatin or penisimplicissin without experimental justification is not scientifically sound, as their activity profiles differ significantly. For instance, in a direct larvicidal assay, vermistatin (LC50 = 28.13 mg/L) was 3-fold more toxic than its reduced analog, dihydrovermistatin (LC50 = 83.87 mg/L) [1]. Similarly, in an antiviral context, the effective non-toxic dose for vermistatin (1 µM) was half as potent as that of the more active analog penisimplicissin (0.5 µM), indicating that these molecules, while related, have non-equivalent biological properties that preclude generic substitution [2].

Quantitative Evidence Differentiating Vermistatin from Its Closest Analogs


Larvicidal Potency of Vermistatin vs. Dihydrovermistatin

In a direct head-to-head larvicidal bioassay against *Culex pipiens quinquefasciatus* larvae, vermistatin demonstrated a lethal concentration 50 (LC50) of 28.13 mg/L, making it 3-fold more potent than its analog, dihydrovermistatin, which exhibited an LC50 of 83.87 mg/L [1]. This difference in toxicity is attributed to the structural modification in the reduced analog. The study confirms that vermistatin is the primary active component in the fraction isolated from *Talaromyces* sp. extract [1].

Vector Control Mosquitocide Larvicidal Activity

Antiviral Activity and Selectivity Profile of Vermistatin vs. Penisimplicissin

A 2023 study directly compared the antiviral activity of vermistatin (VER) and penisimplicissin (PS) against canine coronavirus (CCoV) in A72 cells. At non-toxic concentrations, both compounds improved cell viability, but with different potencies. The effective non-toxic dose for vermistatin was 1 µM, whereas for penisimplicissin it was 0.5 µM, indicating PS is 2-fold more potent in this specific assay [1]. Both compounds inhibited the expression of the aryl hydrocarbon receptor (AhR), a transcription factor activated during CCoV infection, and induced lysosomal alkalinization, suggesting a shared but distinct mechanism of action [1]. This direct comparison highlights that while both are active, their efficacy differs, which may influence the selection of a lead compound for antiviral research.

Antiviral Activity Canine Coronavirus Coronavirus Inhibitors

Cytotoxic Potency of Vermistatin Against Cancer Cell Lines

Vermistatin has demonstrated cytotoxic activity against multiple cancer cell lines. While a direct head-to-head comparator study for all cell lines is not always available, the quantitative IC50 values provide a benchmark. In a study on marine-derived fungi, vermistatin exhibited an IC50 of 32.8774 µg/mL against the KB (human oral epidermoid carcinoma) cell line [1]. For comparison, its derivative, methoxyvermistatin, showed an IC50 of 24.3284 µg/mL in the same assay [1]. Furthermore, a patent application notes that vermistatin is active against leukemia P388 and Ehrlich ascites carcinoma (EAC) tumor cell lines, though specific IC50 values were not detailed in the abstract [2]. This data positions vermistatin as a moderately potent cytotoxic agent, distinct from some of its more potent analogs.

Cancer Research Cytotoxicity Natural Products

Key Research Scenarios for Leveraging Vermistatin's Specific Properties


Mosquito Vector Control Research and Development

Vermistatin is the more active component in a larvicidal assay, showing 3-fold higher toxicity than dihydrovermistatin. This makes it the preferred compound for developing new mosquitocides or for studying larvicidal mechanisms of action in *Culex* species. Researchers can use vermistatin as a lead compound or reference standard in vector control studies, as its LC50 of 28.13 mg/L is well-defined and supported by transcriptomic analysis of its mechanism [1][2].

Coronavirus Antiviral Screening and Mechanistic Studies

Vermistatin demonstrates a distinct potency and selectivity profile compared to the analog penisimplicissin. In canine coronavirus models, it improves cell viability at 1 µM and inhibits AhR expression. This makes it a valuable tool compound for investigating the role of AhR and lysosomal pH in coronavirus infection, or for use in comparative studies with other funicone-like compounds to define structure-activity relationships for antiviral activity [1].

Cancer Cell Line Cytotoxicity Screening and SAR Studies

Vermistatin exhibits a defined level of cytotoxicity, with an IC50 of 32.88 µg/mL against KB cells. This established potency makes it a useful reference compound for screening new fungal metabolites or synthetic analogs. The known activity of its derivative, methoxyvermistatin, which is slightly more potent (IC50 of 24.33 µg/mL), provides a clear starting point for medicinal chemistry efforts aimed at understanding the impact of methoxylation on cytotoxic activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vermistatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.